2'-Chloro-3,4'-bipyridine
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Overview
Description
2’-Chloro-3,4’-bipyridine is a heterocyclic organic compound consisting of two pyridine rings connected by a single bond, with a chlorine atom attached to the second position of one of the pyridine rings. This compound is part of the bipyridine family, which is known for its versatility and wide range of applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst . Another method is the Suzuki coupling, which uses boronic acids and palladium catalysts to form the bipyridine structure .
Industrial Production Methods: Industrial production of 2’-Chloro-3,4’-bipyridine often employs metal-catalyzed cross-coupling reactions due to their efficiency and high yield. The use of homogeneous and heterogeneous catalytic systems, including palladium and nickel catalysts, is common in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2’-Chloro-3,4’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Negishi, and Stille couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki and Negishi couplings.
Organometallic Reagents: Such as boronic acids and zinc halides.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed:
Substituted Bipyridines: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Complex Bipyridine Derivatives: Formed through coupling reactions.
Scientific Research Applications
2’-Chloro-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug discovery.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2’-Chloro-3,4’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the formation of supramolecular structures and materials science.
Uniqueness of 2’-Chloro-3,4’-bipyridine:
Chlorine Substitution: The presence of a chlorine atom at the second position provides unique reactivity and the ability to form specific derivatives.
Properties
IUPAC Name |
2-chloro-4-pyridin-3-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGWUEZNJLCLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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